molecular formula C6H4N2O2 B12887659 (E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile

(E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile

Cat. No.: B12887659
M. Wt: 136.11 g/mol
InChI Key: ZCPLFQZJSWZIEN-ORCRQEGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-2-(3-Amino-5-oxofuran-2(5H)-ylidene)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound features a furanone moiety, which is known for various biological activities. Its structure can be represented as follows:

C7H6N2O2\text{C}_7\text{H}_6\text{N}_2\text{O}_2

This structure indicates the presence of both amino and oxo functional groups, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
  • Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular function.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The furanone structure allows for effective interaction with reactive oxygen species (ROS), thus protecting cells from oxidative damage.
  • Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell proliferation and apoptosis, potentially leading to enhanced therapeutic effects in cancer treatment.
  • Interaction with Cellular Targets : It is hypothesized that the amino group can form hydrogen bonds with biological macromolecules, enhancing its bioactivity.

Cytotoxic Effects

A study focusing on the cytotoxic effects of related furanone compounds found that modifications in the furanone structure significantly influenced their activity against cancer cells. For instance, compounds with additional amino groups showed increased cytotoxicity compared to their counterparts without such modifications .

Antioxidant Activity

In vitro experiments demonstrated that derivatives of this compound exhibited significant antioxidant activity. The compound effectively reduced cell death induced by oxidative stressors such as hydrogen peroxide in various cell lines, including HEK293 and SHSY5Y .

Enzymatic Inhibition

Research indicates that similar compounds have shown promise as inhibitors of enzymes involved in cancer progression. For example, studies have highlighted the potential of furanone derivatives to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .

Data Table: Summary of Biological Activities

Activity TypeObservationReference
AntioxidantSignificant reduction in ROS-induced cell death
CytotoxicityEnhanced cytotoxic effects on cancer cells
Enzymatic InhibitionInhibition of MMPs

Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

(2E)-2-(3-amino-5-oxofuran-2-ylidene)acetonitrile

InChI

InChI=1S/C6H4N2O2/c7-2-1-5-4(8)3-6(9)10-5/h1,3H,8H2/b5-1+

InChI Key

ZCPLFQZJSWZIEN-ORCRQEGFSA-N

Isomeric SMILES

C1=C(/C(=C\C#N)/OC1=O)N

Canonical SMILES

C1=C(C(=CC#N)OC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.